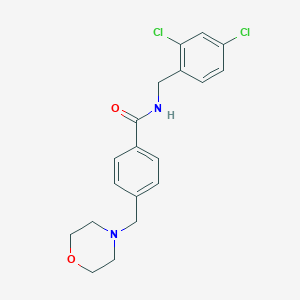

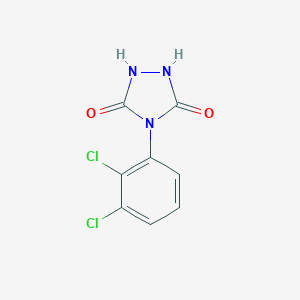

![molecular formula C21H26N2O3S B258544 Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate](/img/structure/B258544.png)

Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate is a chemical compound that has gained popularity in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMA-401 and is known for its potential as a treatment for chronic pain.

Wirkmechanismus

EMA-401 works by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). This protein is involved in the transmission of pain signals in the body. By blocking the activity of this protein, EMA-401 reduces the transmission of pain signals, resulting in a reduction in pain.

Biochemical and Physiological Effects:

EMA-401 has been found to have minimal side effects and is generally well-tolerated by patients. In a clinical trial, the most common side effect reported was mild to moderate dizziness. EMA-401 has also been found to have no significant effect on blood pressure, heart rate, or respiratory rate.

Vorteile Und Einschränkungen Für Laborexperimente

EMA-401 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also highly selective in its activity, meaning that it only targets the AT2R protein and does not affect other proteins in the body. However, one limitation of EMA-401 is that it has only been tested in a limited number of clinical trials, and more research is needed to fully understand its potential applications.

Zukünftige Richtungen

There are several potential future directions for research on EMA-401. One area of interest is in the treatment of other types of chronic pain, such as fibromyalgia and chronic lower back pain. Another area of interest is in the development of new drugs that target the AT2R protein, as EMA-401 may serve as a template for the development of new compounds with similar activity. Additionally, further research is needed to fully understand the mechanism of action of EMA-401 and its potential applications in other areas of medicine.

Synthesemethoden

EMA-401 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 5-phenylthiophene-3-carboxylic acid with thionyl chloride to form 5-phenylthiophene-3-carbonyl chloride. The second step involves the reaction of the carbonyl chloride with ethyl 2-aminoacetate to form ethyl 2-[[2-(5-phenylthiophen-3-yl)acetyl]amino]acetate. The final step involves the reaction of the ethyl ester with 4-methylpiperidine to form EMA-401.

Wissenschaftliche Forschungsanwendungen

EMA-401 has been extensively studied for its potential application in the treatment of chronic pain. In a study published in the Journal of Pain, EMA-401 was found to be effective in reducing pain in patients with post-herpetic neuralgia, a type of chronic pain that occurs after a shingles infection. EMA-401 was also found to be effective in reducing pain in patients with diabetic neuropathy, another type of chronic pain.

Eigenschaften

Produktname |

Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate |

|---|---|

Molekularformel |

C21H26N2O3S |

Molekulargewicht |

386.5 g/mol |

IUPAC-Name |

ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxylate |

InChI |

InChI=1S/C21H26N2O3S/c1-3-26-21(25)17-13-18(16-7-5-4-6-8-16)27-20(17)22-19(24)14-23-11-9-15(2)10-12-23/h4-8,13,15H,3,9-12,14H2,1-2H3,(H,22,24) |

InChI-Schlüssel |

YLYWHHKBDPEMOG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CN3CCC(CC3)C |

Kanonische SMILES |

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CN3CCC(CC3)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)

![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)

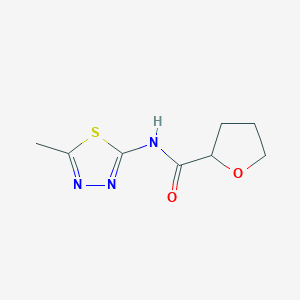

![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)

![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)

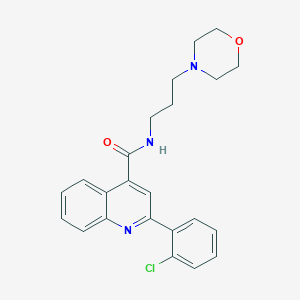

![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)

![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)

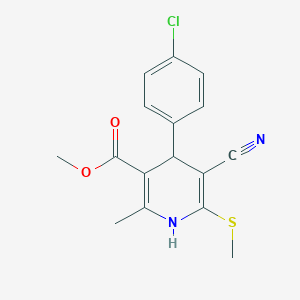

![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)